molecular formula C5H5NO4 B13951492 1-Hydroxy-2,5-dioxopyrrolidine-3-carbaldehyde

1-Hydroxy-2,5-dioxopyrrolidine-3-carbaldehyde

Cat. No.: B13951492
M. Wt: 143.10 g/mol
InChI Key: WWSKDEVHTRQYBF-UHFFFAOYSA-N
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Description

1-Hydroxy-2,5-dioxopyrrolidine-3-carbaldehyde is an organic compound belonging to the class of pyrrolidine-2-ones. It is characterized by a five-membered ring structure containing an aldehyde group, a hydroxylamine group, and two keto groups. This compound is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxy-2,5-dioxopyrrolidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of succinimide with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent like ethanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2,5-dioxopyrrolidine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The keto groups can be reduced to hydroxyl groups.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can react with the hydroxylamine group under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-Hydroxy-2,5-dioxopyrrolidine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2,5-dioxopyrrolidine-3-carbaldehyde involves its reactivity with various functional groups. The aldehyde group can form Schiff bases with amines, while the hydroxylamine group can participate in condensation reactions. These interactions enable the compound to modify biomolecules and other substrates, leading to its diverse applications.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxysulfosuccinimide: Similar in structure but contains a sulfonic acid group.

    1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid: Contains a sulfonic acid group instead of an aldehyde group.

Uniqueness

1-Hydroxy-2,5-dioxopyrrolidine-3-carbaldehyde is unique due to its combination of functional groups, which confer distinct reactivity and versatility. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C5H5NO4

Molecular Weight

143.10 g/mol

IUPAC Name

1-hydroxy-2,5-dioxopyrrolidine-3-carbaldehyde

InChI

InChI=1S/C5H5NO4/c7-2-3-1-4(8)6(10)5(3)9/h2-3,10H,1H2

InChI Key

WWSKDEVHTRQYBF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)O)C=O

Origin of Product

United States

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